1,3-Dioxane,2-methylene-4-phenyl-(9CI)

Radical polymerization Cyclic ketene acetal Ring-opening vs. ring-retaining

1,3-Dioxane,2-methylene-4-phenyl-(9CI) (CAS 103612-87-9), systematically named 2-methylene-4-phenyl-1,3-dioxane, is a phenyl-substituted six-membered cyclic ketene acetal (CKA) with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. The compound features an exocyclic methylene group at the 2-position and a phenyl substituent at the 4-position of the 1,3-dioxane ring.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 103612-87-9
Cat. No. B026003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxane,2-methylene-4-phenyl-(9CI)
CAS103612-87-9
Synonyms1,3-Dioxane,2-methylene-4-phenyl-(9CI)
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC=C1OCCC(O1)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2
InChIKeyKXDRLOHAGONQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxane,2-methylene-4-phenyl-(9CI) (CAS 103612-87-9): A Six-Membered Cyclic Ketene Acetal for Non-Degradable Polyacetal Synthesis


1,3-Dioxane,2-methylene-4-phenyl-(9CI) (CAS 103612-87-9), systematically named 2-methylene-4-phenyl-1,3-dioxane, is a phenyl-substituted six-membered cyclic ketene acetal (CKA) with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol [1]. The compound features an exocyclic methylene group at the 2-position and a phenyl substituent at the 4-position of the 1,3-dioxane ring . As a member of the CKA monomer family, it serves as a specialized building block in polymer chemistry, where its six-membered ring structure dictates a fundamentally different polymerization pathway compared to its widely studied five-membered analog, 2-methylene-4-phenyl-1,3-dioxolane (MPDL) [2].

Why 1,3-Dioxane,2-methylene-4-phenyl-(9CI) Cannot Be Replaced by 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) in Non-Degradable Polyacetal Applications


Cyclic ketene acetals are not interchangeable based solely on structural analogy; ring size and substituent position dictate whether a CKA undergoes radical ring-opening polymerization (rROP) to yield degradable polyesters or exclusive 1,2-vinyl addition polymerization to yield stable polyacetals [1]. The five-membered analog MPDL (2-methylene-4-phenyl-1,3-dioxolane) predominantly ring-opens under radical conditions to incorporate cleavable ester units into the polymer backbone, making it the monomer of choice for degradable materials [2]. In contrast, the six-membered 2-methylene-4-phenyl-1,3-dioxane resists ring-opening and yields non-degradable polyacetals with fundamentally different thermal, mechanical, and stability profiles [1]. Substituting one for the other would invert the degradability profile of the final material, rendering the polymer unfit for applications requiring long-term backbone integrity or, conversely, programmed hydrolytic breakdown.

Quantitative Differentiation Evidence for 2-Methylene-4-phenyl-1,3-dioxane (CAS 103612-87-9) Versus Closest Analogs


Radical Polymerization Pathway: 100% 1,2-Vinyl Addition (Polyacetal) vs. Ring-Opening (Polyester) for the Five-Membered Analog

Under free-radical conditions, 2-methylene-4-phenyl-1,3-dioxane (the six-membered CKA) undergoes exclusively 1,2-vinyl addition polymerization without any detectable ring-opening, producing high-molecular-weight polyacetals [1]. In direct contrast, its five-membered analog 2-methylene-4-phenyl-1,3-dioxolane (MPDL) undergoes radical ring-opening polymerization to yield the polyester poly[γ-(β-phenyl)butyrolactone] with ester units in the backbone [2]. This mechanistic divergence is not a matter of degree but a binary switch: the dioxane system yields 0% ring-opened units (polyacetal only), while MPDL yields predominantly ring-opened polyester structures [1][2]. The Schulze and Klemm study explicitly states that phenyl-substituted 2-methylene-1,3-dioxanes exhibit 'a basic tendency... to undergo exclusively a vinyl polymerization forming high-molecular polyacetals without any detectable ring opening' [1].

Radical polymerization Cyclic ketene acetal Ring-opening vs. ring-retaining

Ceiling Temperature of 1,2-Addition Polymerization: >138°C for the Six-Membered Dioxane vs. 30°C for the Five-Membered Dioxolane

In cationic polymerization initiated by acids, the ceiling temperature (T_c) of the 1,2-vinyl addition propagation reaction is strongly ring-size dependent. For the unsubstituted 2-methylene-1,3-dioxane (six-membered), 100% 1,2-addition polymer is obtained at temperatures below 138°C; only above 150°C are ring-opened ester units introduced [1]. In contrast, 2-methylene-1,3-dioxolane (five-membered) polymerizes exclusively by 1,2-addition only below 30°C; at 67–80°C it already contains ring-opened units, and at 133°C it yields a substantial fraction of ring-opened ester units [1]. The six-membered ring thus exhibits a T_c advantage of >100°C over the five-membered ring for retaining the cyclic ketal structure. While this study used unsubstituted CKAs, the phenyl substitution at the 4-position is expected to further stabilize the 1,2-addition pathway through resonance effects [2].

Cationic polymerization Ceiling temperature Ring-size effect

Polymerization Shrinkage: Low Volume Shrinkage for Bulky Phenyl-Substituted 1,3-Dioxane Monomers

Densitometric measurements by Schulze and Klemm demonstrated that bulky substituents on the 2-methylene-1,3-dioxane system produce significantly reduced shrinkage during homopolymerization, and that copolymerization of these monomers with common comonomers can decrease the overall shrinkage of the formulation [1]. This low-shrinkage behavior is attributed to the retention of the cyclic ketal structure in the polymer backbone (exclusive 1,2-addition), which minimizes the van der Waals-to-covalent bond distance contraction that drives volumetric shrinkage in conventional vinyl polymerizations [1]. In a related study on crosslinking copolymerization of cyclic ketene acetals, Schulze and Klemm further demonstrated that the material properties—including shrinkage—could be tuned by the comonomer ratio [2].

Volume shrinkage Densitometry Composite materials

Molecular Weight Control via Feed Ratio in Zwitterionic Polymerization with Cyanoallene

In the presence of cyanoallene, both 2-methylene-4-phenyl-1,3-dioxolane (2) and 2-methylene-4-phenyl-1,3-dioxane (3) undergo homopolymerization without ring-opening via a zwitterionic mechanism [1]. Critically, the number-average molecular weights (Mₙ) of the resulting polyacetals were found to depend on the feed ratio of cyanoallene (1) to the CKA monomer, providing a controllable parameter for tailoring polymer molecular weight [1]. This is in contrast to 4,7-dimethyl-2-methylene-1,3-dioxepane (4) and other substituted CKAs (5–7), which yielded only spirocyclic 1:1 adducts with cyanoallene and no polymers [1]. The ability to achieve both polymerization and molecular weight control distinguishes monomers 2 (dioxolane) and 3 (dioxane) from the broader CKA family.

Zwitterionic polymerization Molecular weight control Cyanoallene

Recommended Application Scenarios for 1,3-Dioxane,2-methylene-4-phenyl-(9CI) Based on Quantitative Differentiation Evidence


Synthesis of Non-Degradable, High-Molecular-Weight Polyacetals for Long-Term Structural Applications

The exclusive 1,2-vinyl addition polymerization of 2-methylene-4-phenyl-1,3-dioxane yields polyacetals with no ester linkages in the backbone [1], making them inherently resistant to hydrolytic degradation. This contrasts with polymers derived from MPDL, which contain cleavable ester units and undergo degradation [2]. Researchers requiring polymer backbones with long-term hydrolytic stability—such as in durable coatings, structural adhesives, or non-degradable biomedical implants—should select this six-membered dioxane monomer over the five-membered dioxolane analog. The high ceiling temperature for 1,2-addition (>138°C in cationic systems) further supports high-temperature processing without backbone rearrangement [3].

Low-Shrinkage Monomer Formulations for Precision Casting, Dental Composites, and Optical Coatings

The bulky phenyl substituent on the 2-methylene-1,3-dioxane scaffold significantly reduces volume shrinkage during radical polymerization [1]. This property is valuable in applications where dimensional accuracy is critical: dental restorative composites, precision optical elements, microelectronics encapsulants, and stereolithography resins. Copolymerization with conventional vinyl monomers allows formulation scientists to dial in the desired shrinkage profile while maintaining the processing advantages of radical polymerization [4].

Molecular-Weight-Controlled Polyacetal Synthesis via Zwitterionic Polymerization

The demonstrated ability to polymerize 2-methylene-4-phenyl-1,3-dioxane via zwitterionic initiation with cyanoallene, with Mₙ controlled by the initiator-to-monomer feed ratio [5], offers a niche synthetic route to well-defined polyacetals. This is particularly relevant for structure–property relationship studies where molecular weight must be systematically varied, or for producing polyacetal segments with predetermined chain lengths for block copolymer synthesis. The fact that several closely related CKAs (4–7 in the Yamamoto study) fail to produce polymers under identical conditions makes this compound a select member of the CKA family for this polymerization mode [5].

Non-Degradable Backbone Reference Material in Degradable Polymer Research

In research programs developing degradable polyesters via rROP of MPDL, the corresponding six-membered dioxane monomer serves as an ideal 'non-degradable control.' Because the two monomers share identical phenyl substitution but differ only in ring size—and consequently in polymerization mechanism—comparing polymers derived from each provides a clean structure–property relationship study isolating the effect of backbone ester content on degradation rate, water uptake, mechanical properties, and thermal transitions [1][2]. This paired-monomer approach enables more rigorous experimental design than using unrelated non-degradable controls.

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